molecular formula C7H9NO B1594887 2,5-Dimethylpyridine 1-oxide CAS No. 4986-05-4

2,5-Dimethylpyridine 1-oxide

Cat. No. B1594887
Key on ui cas rn: 4986-05-4
M. Wt: 123.15 g/mol
InChI Key: KFEWUCOFCOAYQZ-UHFFFAOYSA-N
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Patent
US05084458

Procedure details

20 g of 2,5-dimethylpyridine were dissolved in 100 ml of glacial acetic acid and then stirred for 5 hours at 80° to 90° C. with 35 ml of 30% H2O2. The excess glacial acetic acid was rotated out and the solution adjusted to pH 8 with 20% NaOH. After extracting with petrol and discarding the organic phase, the solution was extracted with dichloromethane and the organic phase rotated in. 12 g of 2,5-dimethylpyridine-N-oxide were obtained.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][N:3]=1.[OH:9]O.[OH-].[Na+]>C(O)(=O)C>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][N+:3]=1[O-:9] |f:2.3|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
CC1=NC=C(C=C1)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
35 mL
Type
reactant
Smiles
OO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
After extracting with petrol
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with dichloromethane

Outcomes

Product
Name
Type
product
Smiles
CC1=[N+](C=C(C=C1)C)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 12 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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